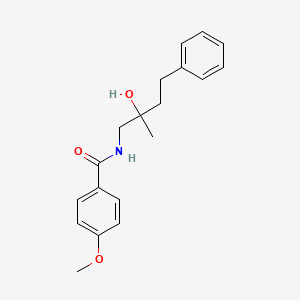
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide, also known as HMB or HMBL, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMBL is a derivative of 4-methoxybenzamide and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity and Enzyme Inhibition
- A study on Zanthoxylum ailanthoides isolated compounds, including benzamides, demonstrated inhibitory activity against superoxide generation and elastase release by neutrophils, suggesting potential anti-inflammatory and antimicrobial applications (Jih-Jung Chen et al., 2009).
- Synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring and 4-methoxybenzamides showed potent antibacterial and antifungal activities, indicating their potential in treating microbial diseases (N. Desai et al., 2013).
- Research on benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ revealed compounds with improved pharmaceutical properties, offering a basis for developing new antibacterial agents with specific mechanisms of action (D. Haydon et al., 2010).
Biosensors and Analytical Applications
- A novel biosensor based on FePt/CNTs nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam showcased the potential of benzamide derivatives in enhancing the sensitivity and specificity of biosensors (H. Karimi-Maleh et al., 2014).
Pharmaceutical Studies
- N-Phenylbenzamide derivatives were synthesized and assayed for anti-EV 71 activities in vitro, with certain compounds showing low micromolar activities against the EV 71 strains, suggesting their potential as lead compounds for anti-EV 71 drug development (Xingyue Ji et al., 2013).
- An investigation into N-Acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors based on trichostatin A structure identified compounds with significant potential for molecular therapies against cancer, demonstrating the versatility of benzamide derivatives in therapeutic development (D. A. Rodrigues et al., 2016).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-18(21)16-8-10-17(23-2)11-9-16/h3-11,22H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZATWJHROCSENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

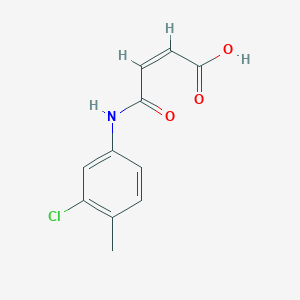
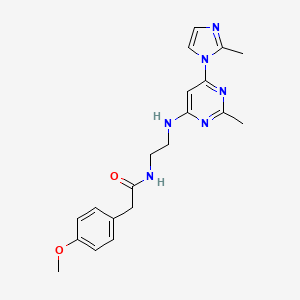
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

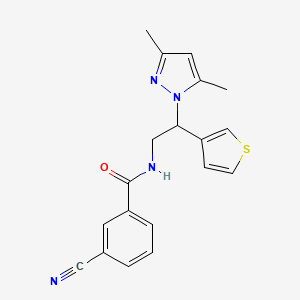
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)
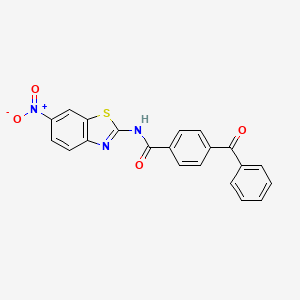

![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)
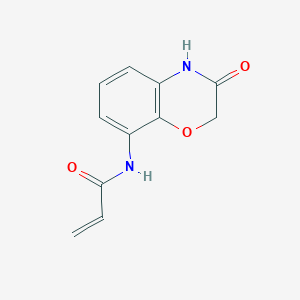


![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2715232.png)